molecular formula C3H6BrClO B14443036 1-Propanol, 2-bromo-3-chloro- CAS No. 73727-39-6

1-Propanol, 2-bromo-3-chloro-

Cat. No.: B14443036
CAS No.: 73727-39-6
M. Wt: 173.43 g/mol
InChI Key: WQTCNBWIWNNMFO-UHFFFAOYSA-N
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Description

1-Propanol, 2-bromo-3-chloro- is an organic compound with the molecular formula C3H6BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 2-bromo-3-chloro- can be synthesized through several methods. One common approach involves the halogenation of 1-propanol. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst or under specific conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods: Industrial production of 1-Propanol, 2-bromo-3-chloro- often involves large-scale halogenation processes. These processes are optimized for yield and purity, utilizing controlled reaction environments and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 2-bromo-3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propanol, 2-bromo-3-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanol, 2-bromo-3-chloro- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the halogen atoms can undergo substitution or elimination reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Propanol, 2-bromo-3-chloro- is unique due to the presence of both bromine and chlorine atoms, which can lead to distinct reactivity and applications compared to other halogenated alcohols.

Properties

IUPAC Name

2-bromo-3-chloropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO/c4-3(1-5)2-6/h3,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTCNBWIWNNMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73727-39-6
Record name 1-Propanol, 2-bromo-3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073727396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC227854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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